molecular formula C11H14O3S B1454674 1-(2,3-Dimethoxyphenyl)-2-(methylsulfanyl)ethan-1-one CAS No. 1344355-79-8

1-(2,3-Dimethoxyphenyl)-2-(methylsulfanyl)ethan-1-one

Cat. No.: B1454674
CAS No.: 1344355-79-8
M. Wt: 226.29 g/mol
InChI Key: MDHCZWZBQLDDPH-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones This compound features a phenyl ring substituted with two methoxy groups and a methylsulfanyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxyphenyl)-2-(methylsulfanyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethoxybenzaldehyde and methylthiol.

    Condensation Reaction: The aldehyde group of 2,3-dimethoxybenzaldehyde undergoes a condensation reaction with methylthiol in the presence of a base such as sodium hydroxide to form the corresponding thioether.

    Oxidation: The thioether is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to yield the desired ketone.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxyphenyl)-2-(methylsulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-2-(methylsulfanyl)ethan-1-one depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Chemical Reactions: The compound’s reactivity is influenced by the electron-donating methoxy groups and the electron-withdrawing ketone group, affecting its behavior in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethoxyphenyl)-2-(methylsulfanyl)ethan-1-one: Unique due to the presence of both methoxy and methylsulfanyl groups.

    1-(2,3-Dimethoxyphenyl)ethan-1-one: Lacks the methylsulfanyl group, leading to different reactivity and properties.

    1-(2,3-Dimethoxyphenyl)-2-(methylamino)ethan-1-one: Contains a methylamino group instead of a methylsulfanyl group, resulting in different biological activities.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-2-methylsulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-13-10-6-4-5-8(11(10)14-2)9(12)7-15-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHCZWZBQLDDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-(2,3-Dimethoxyphenyl)-2-(methylsulfanyl)ethan-1-one

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